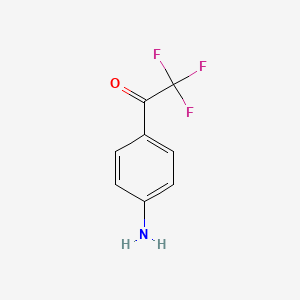

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one

Descripción general

Descripción

Synthesis Analysis

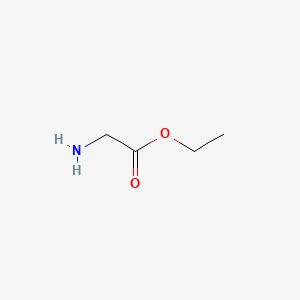

The synthesis of related fluorinated aromatic diamines involves simple procedures that lead to the formation of monomers, which are then used to prepare fluorinated polyimides. For instance, the synthesis of 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is mentioned as a precursor for polyimides with good solubility and excellent thermal properties . Similarly, other monomers like 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) are synthesized through coupling and reduction reactions . These synthesis methods are indicative of the potential procedures that could be applied to synthesize the compound "1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one" and its derivatives.

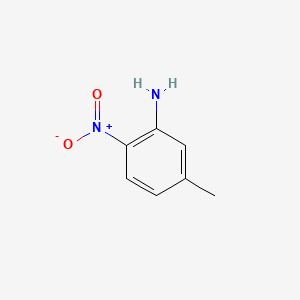

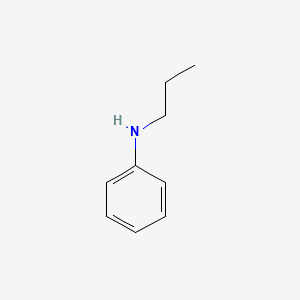

Molecular Structure Analysis

The molecular structure of these fluorinated compounds is characterized by the presence of trifluoromethyl groups and aromatic rings, which contribute to their unique properties. The molecular structure is often confirmed using spectroscopic methods and is crucial for understanding the material's behavior. For example, the structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline is stabilized by various intramolecular interactions, which are also expected to be present in similar fluorinated compounds .

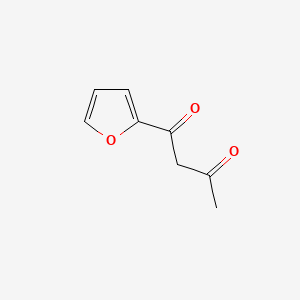

Chemical Reactions Analysis

The fluorinated aromatic diamines synthesized in these studies are primarily used to react with aromatic dianhydrides to form polyimides. The chemical imidization route is commonly employed, leading to the formation of highly soluble and thermally stable polyimides . These reactions are indicative of the types of chemical processes that "1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one" might undergo to form advanced polymeric materials.

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from these monomers exhibit a range of desirable physical and chemical properties. They generally have low moisture adsorption, low dielectric constants, and high dielectric strength, making them suitable for electronic applications . They also show good solubility in polar organic solvents, high glass transition temperatures, and excellent mechanical properties . These properties are a direct result of the molecular structure of the monomers used, suggesting that "1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one" could also lead to materials with similar characteristics.

Aplicaciones Científicas De Investigación

-

Agrochemical, Pharmaceutical and Dyestuff Applications

- Field : Organic Chemistry

- Application Summary : 1-Boc-4-(4-aminophenyl)piperazine is an important organic intermediate used in agrochemical, pharmaceutical, and dyestuff applications .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Sensing Applications

- Field : Analytical Chemistry

- Application Summary : Boronic acids, which may be structurally related to your compound, are increasingly utilized in diverse areas of research, including various sensing applications .

- Method of Application : These sensing applications can be homogeneous assays or heterogeneous detection .

- Results or Outcomes : The specific results or outcomes of these sensing applications were not detailed in the source .

-

DNA Detection

- Field : Biochemistry

- Application Summary : A highly crystalline COF (Covalent Organic Framework) was synthesized for sensitive and selective DNA detection .

- Method of Application : The 2D imine-linked structure was prepared by condensing TPA triamine with tris (4-formylphenyl)amine .

- Results or Outcomes : The COF showed a BET surface area of 1136.5 m²/g, 0.89 cm³/g pore volume, and average pore size of 1.5 nm .

-

Polyimide Production

- Field : Polymer Chemistry

- Application Summary : Aromatic polyimides have been of great interest for a number of applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability and chemical resistance, excellent mechanical and electrical properties .

- Method of Application : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Results or Outcomes : The polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

-

Biosensing Applications

- Field : Bioanalytical Chemistry

- Application Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence were synthesized for biosensing applications .

- Method of Application : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant .

-

Photographic Development

- Field : Photographic Chemistry

- Application Summary : 4-Aminophenol, a compound structurally similar to “1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one”, plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

-

Polyimide Production

- Field : Polymer Chemistry

- Application Summary : Aromatic polyimides have been of great interest for a number of applications in microelectronics, automobile, aerospace and other fields due to their good thermal stability and chemical resistance, excellent mechanical and electrical properties .

- Method of Application : A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization .

- Results or Outcomes : The polyimides displayed excellent thermal stability with glass-transition temperature of 290–359 °C, 10% weight loss temperature of 522–566 °C, and the residue of 59–65% at 800 °C in nitrogen .

-

Biosensing Applications

- Field : Bioanalytical Chemistry

- Application Summary : Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals with strong electrochemiluminescence were synthesized for biosensing applications .

- Method of Application : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results or Outcomes : The microcrystals exhibited a significantly enhanced electrochemiluminescence signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .

-

Photographic Development

- Field : Photographic Chemistry

- Application Summary : 4-Aminophenol, a compound structurally similar to “1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one”, plays a vital role in the development process of black-and-white film by acting as a key ingredient in the developer solution .

- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-aminophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGLSQSKVJUUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178102 | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

CAS RN |

23516-79-2 | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23516-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoroacetylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023516792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TRIFLUOROACETYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT8SA3W67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

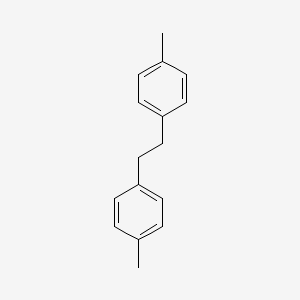

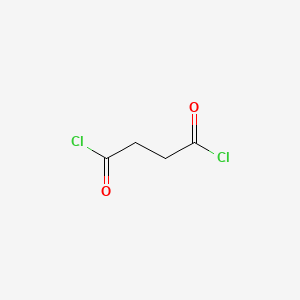

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

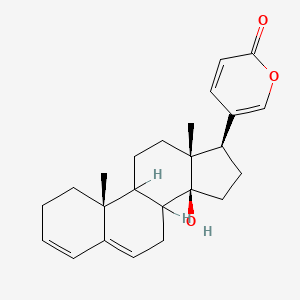

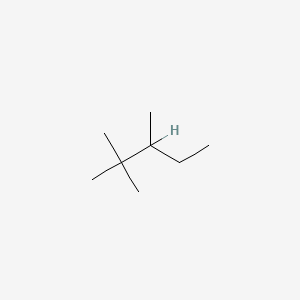

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.